[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester
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Overview
Description
[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by the presence of a fluoro-substituted phenyl ring, a dioxaborolane moiety, and a carbamic acid tert-butyl ester group. Its unique structure makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester typically involves multiple stepsThe final step involves the formation of the carbamic acid tert-butyl ester group under specific reaction conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoro group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted phenyl ketones, while reduction can produce fluoro-substituted phenyl alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities.
Medicine
In medicine, [4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester is explored for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, making it a candidate for further pharmacological studies .
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing .
Mechanism of Action
The mechanism of action of [4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The fluoro group and dioxaborolane moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares the dioxaborolane moiety and fluoro group but differs in the presence of a pyridine ring instead of a phenyl ring.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure, this compound has a different substitution pattern on the pyridine ring.
Uniqueness
The uniqueness of [4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester lies in its combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile applications across various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C18H27BFNO4 |
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Molecular Weight |
351.2 g/mol |
IUPAC Name |
tert-butyl N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylcarbamate |
InChI |
InChI=1S/C18H27BFNO4/c1-16(2,3)23-15(22)21(8)12-9-10-14(20)13(11-12)19-24-17(4,5)18(6,7)25-19/h9-11H,1-8H3 |
InChI Key |
DLRYQRIVZQOEAW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N(C)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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